1-[4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one
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Overview
Description
1-[4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one is an organic compound with the molecular formula C12H18O It is a derivative of cyclohexene and is characterized by the presence of a methyl group and a prop-1-en-2-yl group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the use of cyclohexene derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts such as palladium or platinum to facilitate the addition of the prop-1-en-2-yl group to the cyclohexene ring.
Purification: The final product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted cyclohexene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-[4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Limonene: A similar compound with a cyclohexene ring and a prop-1-en-2-yl group.
Menthol: Another compound with a cyclohexane ring and similar functional groups.
Uniqueness
1-[4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one is unique due to its specific structural arrangement and the presence of both a methyl and a prop-1-en-2-yl group on the cyclohexene ring
Properties
CAS No. |
68475-34-3 |
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Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-(4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C12H18O/c1-9(2)12(11(4)13)7-5-10(3)6-8-12/h5H,1,6-8H2,2-4H3 |
InChI Key |
MLUQABDWRSMQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)(C(=C)C)C(=O)C |
Origin of Product |
United States |
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